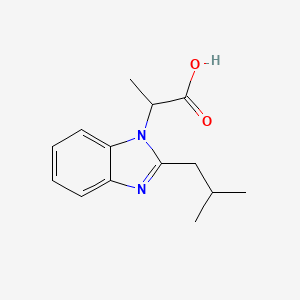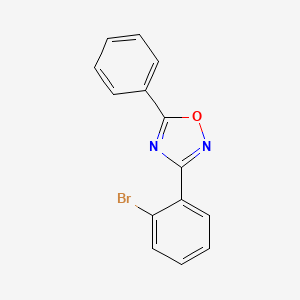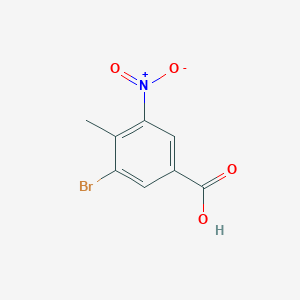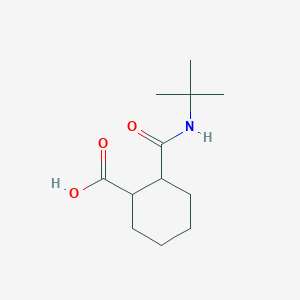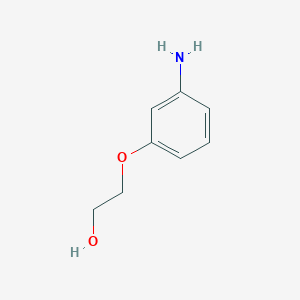
4-bromo-N-propylbenzamide
Übersicht
Beschreibung
4-Bromo-N-propylbenzamide (4-Br-PBA) is a brominated aromatic amide that has a wide range of applications in the fields of organic synthesis, materials science, and medicinal chemistry. It is a versatile reagent used in a variety of organic reactions, including the synthesis of heterocyclic compounds, polymers, and small molecules. It is also employed in the development of novel pharmaceuticals and other biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
4-bromo-N-propylbenzamide and its derivatives have been explored in the synthesis of various medicinal compounds. For instance, benzamide derivatives have been synthesized, including compounds like 5-bromo-2-((4-chlorobenzyl) oxy) bromomethyl benzene, and tested for biological activity, highlighting the compound's potential in drug discovery and development (Bi, 2015).
Crystal Engineering and Structural Analysis
The compound plays a role in crystal engineering, where its interactions, such as hydrogen bonds and halogen bonds, are studied. For example, the crystal structure of related compounds, such as 4-nitrobenzamide·4-iodobenzamide, demonstrates the importance of this compound in understanding molecular interactions and structural properties of crystals (Saha, Nangia, & Jaskólski, 2005).
Antidiabetic Potential
In the realm of therapeutic applications, derivatives of this compound have been investigated for their antidiabetic effects. A study on a derivative compound, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), showed promising results in improving glucose and lipid abnormalities, indicating the compound's potential use in treating type 2 diabetes (Jung et al., 2017).
Radiopharmaceutical Applications
The compound has also been utilized in the development of radiolabeled ligands for medical imaging. An example is the radioiodination of a compound with a structure similar to this compound for imaging serotonin-5HT2-receptors, demonstrating its relevance in nuclear medicine and diagnostic imaging (Mertens et al., 1994).
Antibacterial and Antifungal Activities
Research has also been conducted on compounds synthesized from 4-bromo-2-hydroxybenzamide, assessing their antibacterial and antifungal activities. Such studies are vital for developing new antimicrobial agents in response to increasing antibiotic resistance (Mehta, 2013).
Electronic and Optical Applications
From an electronics and materials science perspective, studies involving N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, have been conducted to explore its potential in electro-optical applications. The compound's hyperpolarizability indicates its usefulness in this field (Dwivedi & Kumar, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHYZJDMVOCWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389387 | |
| Record name | 4-bromo-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223557-19-5 | |
| Record name | 4-bromo-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

